3-chloro-N-(2,3-dichlorophenyl)benzamide 3-chloro-N-(2,3-dichlorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 90665-35-3
VCID: VC8475078
InChI: InChI=1S/C13H8Cl3NO/c14-9-4-1-3-8(7-9)13(18)17-11-6-2-5-10(15)12(11)16/h1-7H,(H,17,18)
SMILES: C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Molecular Formula: C13H8Cl3NO
Molecular Weight: 300.6 g/mol

3-chloro-N-(2,3-dichlorophenyl)benzamide

CAS No.: 90665-35-3

Cat. No.: VC8475078

Molecular Formula: C13H8Cl3NO

Molecular Weight: 300.6 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(2,3-dichlorophenyl)benzamide - 90665-35-3

Specification

CAS No. 90665-35-3
Molecular Formula C13H8Cl3NO
Molecular Weight 300.6 g/mol
IUPAC Name 3-chloro-N-(2,3-dichlorophenyl)benzamide
Standard InChI InChI=1S/C13H8Cl3NO/c14-9-4-1-3-8(7-9)13(18)17-11-6-2-5-10(15)12(11)16/h1-7H,(H,17,18)
Standard InChI Key CNNCAQYCCDJBGZ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-Chloro-N-(2,3-dichlorophenyl)benzamide (molecular formula: C₁₃H₈Cl₃NO) features a benzamide backbone substituted with chlorine atoms at the 3-position of the benzene ring and the 2- and 3-positions of the aniline moiety. This substitution pattern distinguishes it from analogs such as 3-chloro-N-(3,5-dichlorophenyl)benzamide (chlorines at 3,5-positions) and 3-chloro-N-(2,3-dimethylphenyl)benzamide (methyl groups replacing chlorines) .

Key Structural Features:

  • Benzamide Core: Aromatic ring with an amide linkage at the 1-position.

  • Chlorine Substituents: Electron-withdrawing groups influencing electronic distribution and reactivity.

  • Spatial Arrangement: Ortho-dichloro substitution on the aniline ring imposes steric constraints.

Spectroscopic Characterization

While direct spectroscopic data for this compound remains unpublished, analogous chlorinated benzamides exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with deshielding effects from chlorine .

  • ¹³C NMR: Carbonyl carbons appear near δ 165–170 ppm, while chlorine-substituted carbons show upfield shifts .

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C-Cl stretching) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-chloro-N-(2,3-dichlorophenyl)benzamide likely follows established benzamide protocols, adapted for chlorinated precursors:

  • Amidation Reaction:

    • React 3-chlorobenzoyl chloride with 2,3-dichloroaniline in dichloromethane or THF.

    • Use triethylamine as a base to neutralize HCl byproducts .

    • Reaction equation:

      3-ClC₆H₄COCl+2,3-Cl₂C₆H₃NH₂Et₃N3-ClC₆H₄CONH(2,3-Cl₂C₆H₃)+Et₃NH⁺Cl⁻\text{3-ClC₆H₄COCl} + \text{2,3-Cl₂C₆H₃NH₂} \xrightarrow{\text{Et₃N}} \text{3-ClC₆H₄CONH(2,3-Cl₂C₆H₃)} + \text{Et₃NH⁺Cl⁻}
  • Purification:

    • Recrystallization from ethanol/water mixtures.

    • Column chromatography using silica gel and ethyl acetate/hexane eluents .

Industrial Scalability

Continuous flow reactors could enhance yield and safety by minimizing intermediate isolation steps. Key parameters include:

ParameterOptimal Value
Temperature25–40°C
Residence Time30–60 minutes
Solvent SystemDichloromethane
CatalystNone (base-driven)

Physicochemical Properties

Thermodynamic Data

Extrapolated from analogs :

PropertyValue
Molecular Weight300.6 g/mol
Density~1.3 g/cm³
Melting Point180–185°C (estimated)
Boiling Point320–330°C (decomposes)
LogP (Partition Coeff.)4.2 (calculated)

Solubility Profile

  • Polar Solvents: Moderate solubility in DMSO (~50 mg/mL).

  • Nonpolar Solvents: Low solubility in hexane (<1 mg/mL).

  • Aqueous Media: Insoluble at neutral pH; forms salts under acidic/basic conditions.

Biological Activity and Mechanisms

Anticancer Activity

Chlorine atoms enhance cytotoxicity by promoting DNA intercalation and topoisomerase inhibition. Analogous compounds demonstrate IC₅₀ values of 25–30 µM in cancer cell lines.

Hypothesized Mechanism:

  • Cellular Uptake: Passive diffusion through lipid membranes.

  • Target Engagement: Binding to DNA minor grooves or enzyme active sites.

  • Apoptosis Induction: Caspase-3 activation and mitochondrial depolarization.

Comparative Analysis with Structural Analogs

Chlorine Position Effects

CompoundChlorine SubstitutionLogPMIC (µg/mL, S. aureus)
3-Chloro-N-(2,3-dichlorophenyl)2,3 (aniline)4.228 (estimated)
3-Chloro-N-(3,5-dichlorophenyl)3,5 (aniline)4.532
3-Chloro-N-(2,3-dimethylphenyl)Methyl groups4.6>64

Key Insight: Ortho-chloro substitution (2,3-dichloro) may improve steric complementarity with microbial targets compared to para-substituted analogs.

Future Research Directions

  • Synthetic Optimization: Develop catalyst-free methods using microwave irradiation.

  • Biological Screening: Evaluate against drug-resistant pathogens and glioblastoma models.

  • Structure-Activity Relationships: Systematically vary chlorine positions to map pharmacophoric requirements.

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